5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine

Catalog No.
S7939730
CAS No.
M.F
C13H19N3O2
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-o...

Product Name

5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H19N3O2/c1-5-9-6-7-10(17-9)8-14-12-16-15-11(18-12)13(2,3)4/h6-7H,5,8H2,1-4H3,(H,14,16)

InChI Key

GEDGBKUUFHZWBP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(O1)CNC2=NN=C(O2)C(C)(C)C

Canonical SMILES

CCC1=CC=C(O1)CNC2=NN=C(O2)C(C)(C)C

5-EtOF-BTDA is a compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds that contain an oxadiazole ring. The compound is characterized by its tert-butyl and furan groups, which make it unique and give it potential applications in various fields of research and industry. It was first synthesized by Razorenova et al. in 2015 as a part of their research on the synthesis of novel 1,3,4-oxadiazole derivatives.

5-EtOF-BTDA is a white solid with a molecular weight of 300.4 g/mol. Its melting point is 153-155°C, and it is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound is stable under normal conditions and does not decompose easily. Its chemical structure includes a heterocyclic ring, furan, and tert-butyl groups, which are responsible for its unique properties and potential applications in various fields of research and industry.

The synthesis of 5-EtOF-BTDA involves a reaction between 2-(5-ethylfuran-2-yl)acetonitrile and tert-butyl hydrazinecarboxylate in the presence of acetic acid and polyphosphoric acid. The reaction results in the formation of 5-EtOF-BTDA, which is characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been used for the quantitative analysis of 5-EtOF-BTDA in different samples. These methods involve the separation of the compound from the sample matrix and the detection using UV-Vis spectroscopy or mass spectrometry.

5-EtOF-BTDA has shown potential biological activities such as anticancer and antimicrobial properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines and has selective toxicity towards cancer cells. It also exhibits antibacterial and antifungal activities against various microorganisms.

The toxicity and safety of 5-EtOF-BTDA have been evaluated in different scientific experiments. The compound has been found to be relatively safe at low concentrations, and no significant side effects have been reported. However, further studies are needed to determine its toxicity at higher concentrations and long-term exposure.

5-EtOF-BTDA has potential applications in various fields of research and industry such as medicinal chemistry, material science, and agriculture. The compound can be used as a precursor for the synthesis of new 1,3,4-oxadiazole derivatives with potential properties. It can also be incorporated into different materials to enhance their properties such as thermal stability and conductivity. In agriculture, the compound has shown potential as a fungicide and insecticide.

The research on 5-EtOF-BTDA is still in its early stages, and its potential applications are yet to be fully explored. However, the compound has shown promising results in different scientific experiments, and further studies are needed to determine its full potential.

The potential implications of 5-EtOF-BTDA in various fields of research and industry are vast. The compound can be used to develop new drugs with potential anticancer and antimicrobial properties. It can also be used as a precursor for the synthesis of new materials with improved properties. In agriculture, it has the potential to improve crop yields and reduce the amount of chemical pesticides used.

The limitations of 5-EtOF-BTDA include its limited solubility in water and its potential toxicity at high concentrations. Future studies should focus on the optimization of its synthesis, the determination of its toxicity and safety, and the exploration of its potential applications in different fields.
include the development of new derivatives with improved properties and the evaluation of its potential applications in different fields such as nanotechnology and environmental science. Further studies are also needed to explore its mechanism of action and potential interactions with other compounds.
In conclusion, 5-EtOF-BTDA is a compound with potential applications in various fields of research and industry. Its unique properties and potential properties have sparked interest in the scientific community, and further studies are needed to determine its full potential. Its synthesis, characterization, and evaluation of its properties have been well documented, and further studies are needed to explore its potential applications in different fields.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.147726857 g/mol

Monoisotopic Mass

249.147726857 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types